[(5-Bromothiophen-2-YL)methyl](pentan-3-YL)amine
Description
(5-Bromothiophen-2-YL)methylamine is a secondary amine featuring a brominated thiophene ring and a branched pentan-3-yl alkyl chain. Its molecular structure comprises a 5-bromo-substituted thiophene moiety linked via a methyl group to a pentan-3-ylamine group. The bromine atom introduces electron-withdrawing effects, while the sulfur in the thiophene ring enhances aromatic stability and polarizability.
Properties
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]pentan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNS/c1-3-8(4-2)12-7-9-5-6-10(11)13-9/h5-6,8,12H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRZBSVPTKFLHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=CC=C(S1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5-Bromothiophen-2-YL)methylamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the chemical formula and has a molecular weight of approximately 271.21 g/mol. The structure features a bromothiophene moiety linked to a pentan-3-ylamine group, which may contribute to its diverse biological activities.
Antimicrobial Properties
Research indicates that compounds containing bromothiophene rings exhibit significant antimicrobial activity. A study highlighted the efficacy of similar thiophene derivatives against various bacterial strains, suggesting that (5-Bromothiophen-2-YL)methylamine may possess comparable properties due to the presence of the bromine atom, which can enhance interactions with microbial cell membranes.
Anticancer Potential
The anticancer properties of thiophene derivatives have been documented in several studies. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific interactions of (5-Bromothiophen-2-YL)methylamine with cancer cell lines remain to be fully elucidated but warrant further investigation based on these precedents .
The biological activity of (5-Bromothiophen-2-YL)methylamine is hypothesized to involve:
- Interaction with Enzymes : The amino group may form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.
- Cell Membrane Disruption : The bromine atom could enhance lipophilicity, allowing the compound to penetrate cell membranes more effectively, leading to cytotoxic effects in microbial or cancer cells.
These interactions suggest a multifaceted mechanism that could explain its biological effects.
Case Studies and Research Findings
- Antimicrobial Activity : A study published in Medicinal Chemistry evaluated various thiophene derivatives, demonstrating that compounds with bromine substitutions exhibited enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. (5-Bromothiophen-2-YL)methylamine was noted as a candidate for further testing.
- Anticancer Efficacy : In vitro studies have shown that similar thiophene-based compounds induce apoptosis in breast cancer cells. The proposed mechanism involves the activation of caspases and mitochondrial pathways, indicating that (5-Bromothiophen-2-YL)methylamine could follow similar pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| (5-Bromothiophen-2-YL)methylamine | Bromothiophene derivative | Antimicrobial, Anticancer |
| 2-Bromo-3-methoxythiophene | Methoxy-substituted thiophene | Antimicrobial |
| 3-(Bromoacetyl)coumarins | Coumarin derivative | Anticancer |
This table illustrates the potential of (5-Bromothiophen-2-YL)methylamine compared to other structurally similar compounds.
Comparison with Similar Compounds
Substituent Effects on Aromatic/Heterocyclic Rings
The bromothiophene core distinguishes the target compound from analogs with phenyl, furan, or differently substituted aromatic systems:
- (3-Methoxyphenyl)methylamine (): Replaces the bromothiophene with a methoxy-phenyl group. The methoxy (-OMe) substituent is electron-donating, contrasting with bromine’s electron-withdrawing nature. This difference may alter solubility, reactivity in electrophilic substitutions, and intermolecular interactions .
- (5-Bromofuran-2-yl)methylamine (): Substitutes thiophene with bromofuran and adds a trifluoromethylbenzyl group. The trifluoromethyl group further increases hydrophobicity and molecular weight (334.13 g/mol vs. ~265 g/mol estimated for the target compound) .
Heterocycle Type and Electronic Properties
- Thiophene vs. Phenyl/Furan: Thiophene’s sulfur atom enhances π-electron density delocalization compared to furan (oxygen) or benzene (carbon). This property may improve thermal stability and influence charge-transfer interactions in materials science applications. For example, Heck reaction-derived phenyl olefinic amines (e.g., (E)-N-methyl-5-(5-methoxy-3-aminophenyl)-4-penten-2-amine, ) prioritize planar phenyl rings for conjugation, whereas thiophene derivatives may favor distinct electronic profiles .
Amine Group Branching and Steric Effects
- Pentan-3-yl vs. Straight-Chain or Smaller Alkyl Groups :
- The branched pentan-3-yl chain in the target compound likely increases steric hindrance compared to linear alkyl chains (e.g., pentyl in (3,4-Dimethylphenyl)methylamine, ). This could reduce nucleophilicity or slow reaction kinetics in synthetic pathways .
- Smaller branched amines, such as propan-2-yl in (3,5-Dichlorophenyl)methylamine (), may exhibit higher volatility but lower melting points due to reduced molecular symmetry .
Commercial Availability and Supplier Data
Data Tables
Table 1: Structural and Physical Property Comparison
| Compound | Aromatic/Heterocyclic Group | Key Substituent | Amine Group | Molecular Weight (g/mol) |
|---|---|---|---|---|
| (5-Bromothiophen-2-YL)methylamine | 5-Bromothiophen-2-yl | Br | Pentan-3-yl | ~265 (estimated) |
| (3-Methoxyphenyl)methylamine | 3-Methoxyphenyl | OMe | Pentan-3-yl | 251.35 |
| (5-Bromofuran-2-yl)methylamine | 5-Bromofuran-2-yl | Br, CF3 | [3-(CF3)Ph]methyl | 334.13 |
| (E)-N-methyl-5-(5-methoxy-3-aminophenyl)-4-penten-2-amine | 5-Methoxy-3-aminophenyl | OMe, NH2 | N-methyl, pentenyl | ~248 (estimated) |
Key Research Findings and Implications
- Electronic Effects : Bromine’s electron-withdrawing nature in the target compound may enhance stability in oxidative environments compared to methoxy or methyl substituents .
- Steric Accessibility : The pentan-3-yl group’s branching could hinder interactions in catalytic or biological systems compared to less bulky analogs .
- Synthetic Feasibility : The absence of supplier data suggests the compound may require advanced synthesis techniques, such as transition-metal catalysis, to achieve regioselective bromination and coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
